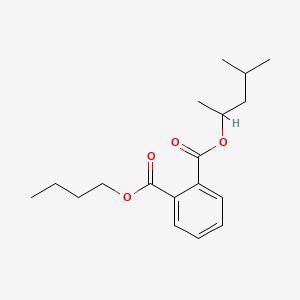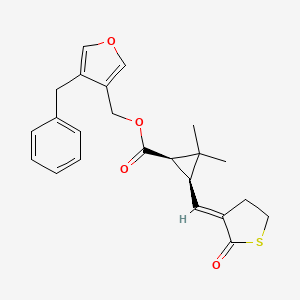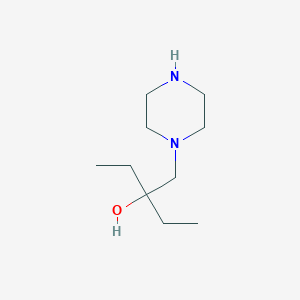
3-(Piperazin-1-ylmethyl)pentan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-ylmethyl)pentan-3-OL is a compound that features a piperazine ring attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-ylmethyl)pentan-3-OL typically involves the reaction of piperazine with a suitable pentanol derivative under controlled conditions. One common method involves the alkylation of piperazine with 3-chloropentan-3-OL in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-ylmethyl)pentan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(Piperazin-1-ylmethyl)pentan-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-ylmethyl)pentan-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-ylmethyl)pentan-3-OL involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)propan-2-OL: Similar structure but with a shorter carbon chain.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a pentanol backbone.
3-(Piperazin-1-yl)propan-2-one: Ketone derivative with a similar piperazine moiety.
Uniqueness
3-(Piperazin-1-ylmethyl)pentan-3-OL is unique due to its specific combination of a piperazine ring and a pentanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
369626-06-2 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-10(13,4-2)9-12-7-5-11-6-8-12/h11,13H,3-9H2,1-2H3 |
InChI Key |
IXZZLMLVZKHICW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN1CCNCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


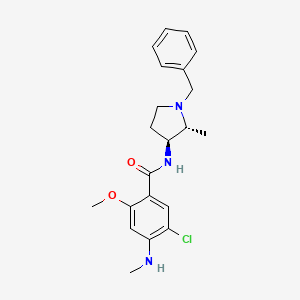
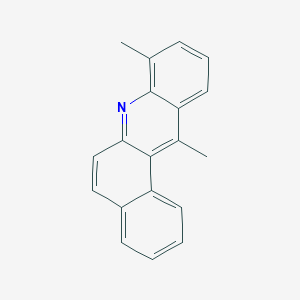
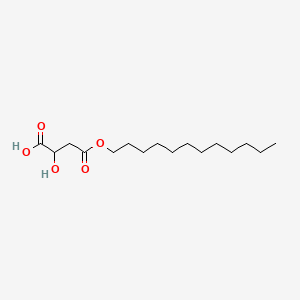
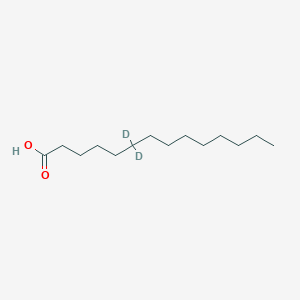
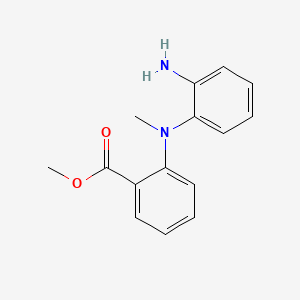
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)
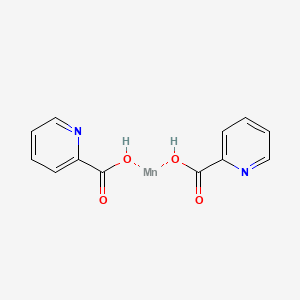
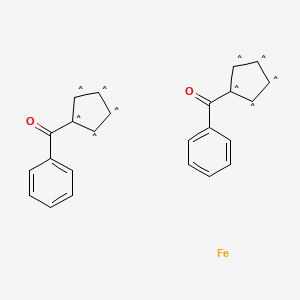
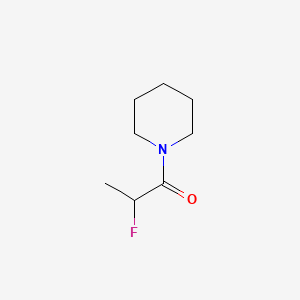
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
